molecular formula C14H19NO3 B2511520 N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide CAS No. 109859-10-1

N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide

Cat. No.: B2511520
CAS No.: 109859-10-1
M. Wt: 249.31
InChI Key: MQZMQRPCNLHVND-ZIAGYGMSSA-N
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Description

N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide is a chemical compound with the molecular formula C14H19NO3. It is known for its unique structure, which includes a hydroxycyclohexyl group attached to a phenyl ring via an ether linkage, and an acetamide group.

Preparation Methods

The synthesis of N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide typically involves several steps. One common method includes the reaction of 4-hydroxyphenylacetic acid with (1R,2R)-2-hydroxycyclohexyl bromide in the presence of a base to form the desired ether linkage. The reaction conditions often require a solvent such as acetonitrile and a catalyst like potassium carbonate. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability .

Chemical Reactions Analysis

N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxy group is replaced by other functional groups such as halides or alkyl groups using reagents like thionyl chloride or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it valuable in studying molecular interactions and biological pathways.

    Industry: The compound is used in the production of various materials and chemicals, contributing to advancements in material science.

Mechanism of Action

The mechanism of action of N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group and the phenyl ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are essential for its therapeutic potential .

Comparison with Similar Compounds

N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide can be compared with other similar compounds, such as:

    N-(4-Hydroxyphenyl)acetamide:

    N-(4-Methoxyphenyl)acetamide: This compound has a methoxy group instead of a hydroxy group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its hydroxycyclohexyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(16)15-11-6-8-12(9-7-11)18-14-5-3-2-4-13(14)17/h6-9,13-14,17H,2-5H2,1H3,(H,15,16)/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZMQRPCNLHVND-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O[C@@H]2CCCC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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